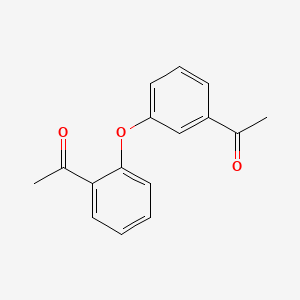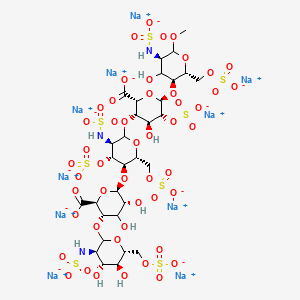
Fondaparinux-13C6 Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fondaparinux-13C6 Sodium is a synthetic anticoagulant agent. It is a selective inhibitor of factor Xa, which plays a crucial role in the blood coagulation process. This compound is a labeled version of Fondaparinux Sodium, where six carbon atoms are replaced with the carbon-13 isotope. This labeling is useful in various research applications, particularly in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Fondaparinux-13C6 Sodium involves several steps, starting with the synthesis of the pentasaccharide backbone. The process includes the following steps:
Formation of the Pentasaccharide Backbone: This involves the sequential addition of sugar units to form the desired pentasaccharide structure.
Sulfation: The hydroxyl groups on the sugar units are sulfated using sulfur trioxide-pyridine complex.
Introduction of Carbon-13 Isotope: The carbon-13 isotope is introduced at specific positions in the pentasaccharide backbone.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: The synthesis is carried out in large reactors with precise control over reaction conditions.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography, are used to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Fondaparinux-13C6 Sodium primarily undergoes substitution reactions due to the presence of sulfated hydroxyl groups. These reactions include:
Nucleophilic Substitution: The sulfated hydroxyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfate groups.
Common Reagents and Conditions
Sulfur Trioxide-Pyridine Complex: Used for the sulfation of hydroxyl groups.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include desulfated derivatives and substituted pentasaccharides.
Applications De Recherche Scientifique
Fondaparinux-13C6 Sodium has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The carbon-13 labeling allows for precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Mechanistic Studies: The compound is used to study the mechanism of action of factor Xa inhibitors.
Drug Development: It serves as a reference compound in the development of new anticoagulant drugs.
Biological Research: The compound is used in various biological studies to understand the role of factor Xa in coagulation and other biological processes.
Mécanisme D'action
Fondaparinux-13C6 Sodium exerts its anticoagulant effect by selectively inhibiting factor Xa. The mechanism involves:
Binding to Antithrombin III: The compound binds to antithrombin III, enhancing its inhibitory effect on factor Xa.
Inhibition of Factor Xa: The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Pathways Involved: The primary pathway involved is the intrinsic pathway of the coagulation cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heparin: A naturally occurring anticoagulant that also inhibits factor Xa but has a broader range of targets.
Low Molecular Weight Heparins: These are derived from heparin and have a more selective action on factor Xa compared to heparin.
Direct Oral Anticoagulants: These include compounds like rivaroxaban and apixaban, which directly inhibit factor Xa without the need for antithrombin III.
Uniqueness of Fondaparinux-13C6 Sodium
Selective Inhibition: this compound is highly selective for factor Xa, reducing the risk of off-target effects.
Carbon-13 Labeling: The carbon-13 labeling allows for precise tracking in pharmacokinetic studies, providing valuable data for drug development.
Synthetic Origin: Unlike heparin and low molecular weight heparins, this compound is entirely synthetic, ensuring consistent quality and reducing the risk of contamination.
Propriétés
Formule moléculaire |
C31H43N3Na10O49S8 |
|---|---|
Poids moléculaire |
1728.1 g/mol |
Nom IUPAC |
decasodium;(2S,3S,5R,6R)-6-[(2R,3R,4R,5R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,5R)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13?,14?,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27?,28?,29?,30-,31-;;;;;;;;;;/m1........../s1 |
Clé InChI |
XEKSTYNIJLDDAZ-OHQYIAGXSA-D |
SMILES isomérique |
COC1[C@@H](C([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H](C([C@@H]([C@H](O4)C(=O)[O-])OC5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


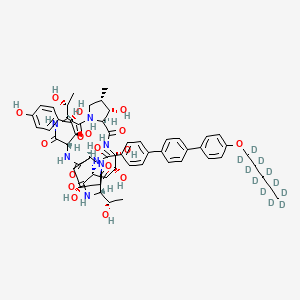
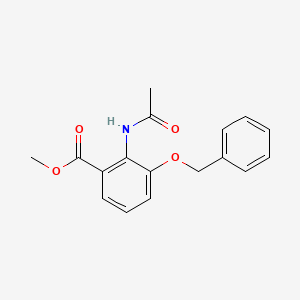
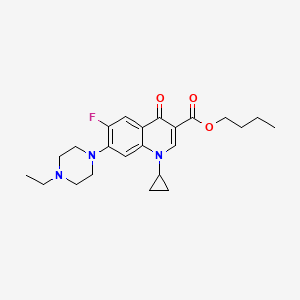
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

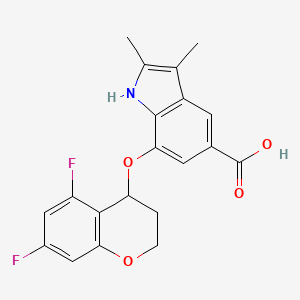
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
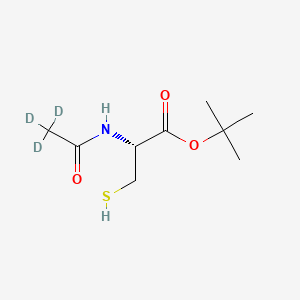
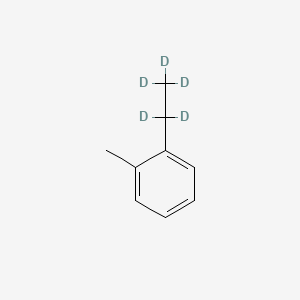
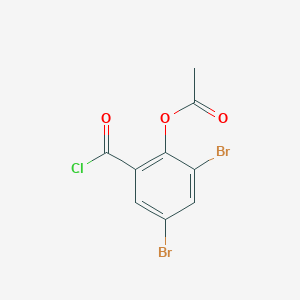
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)

